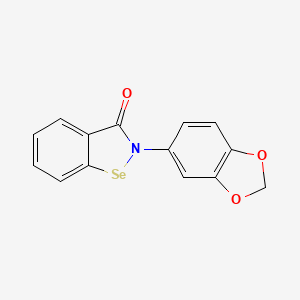
1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- is a synthetic organic compound that belongs to the class of benzisoselenazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- typically involves the reaction of 1,3-benzodioxole derivatives with selenium-containing reagents under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Using appropriate catalysts and solvents to facilitate the formation of the benzisoselenazolone ring.
Oxidation reactions: Employing oxidizing agents to introduce selenium into the molecular structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form selenoxide derivatives.
Reduction: Using reducing agents to convert the compound into its selenol form.
Substitution: Participating in nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can produce a variety of functionalized benzisoselenazolones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites. The exact molecular targets and pathways would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: A closely related compound with similar chemical properties.
1,2-Benzisothiazol-3(2H)-one: A sulfur analog with distinct reactivity and applications.
1,2-Benzisoxazol-3(2H)-one: An oxygen analog with unique chemical behavior.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- stands out due to the presence of both selenium and the 1,3-benzodioxole moiety, which may confer unique chemical and biological properties compared to its sulfur and oxygen analogs.
Properties
CAS No. |
81743-97-7 |
|---|---|
Molecular Formula |
C14H9NO3Se |
Molecular Weight |
318.20 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H9NO3Se/c16-14-10-3-1-2-4-13(10)19-15(14)9-5-6-11-12(7-9)18-8-17-11/h1-7H,8H2 |
InChI Key |
KDYMXOMOFITDSH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=CC=CC=C4[Se]3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


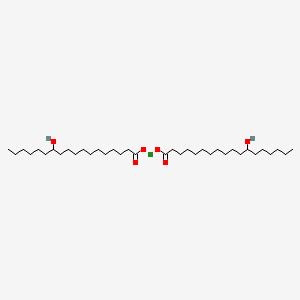
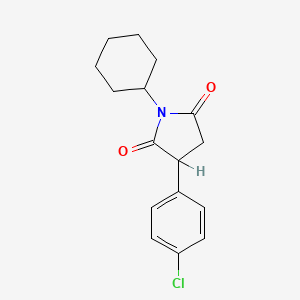
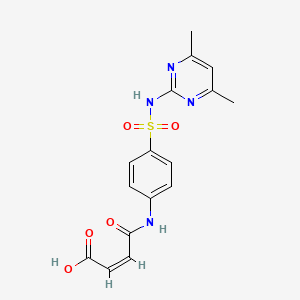


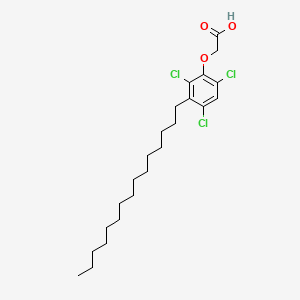
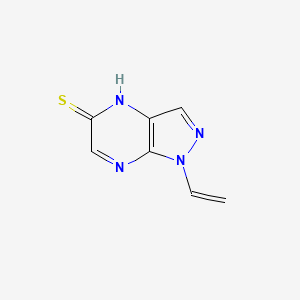

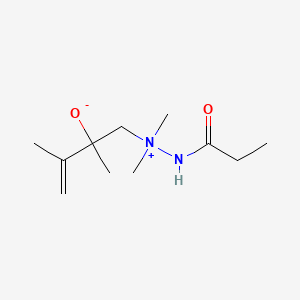
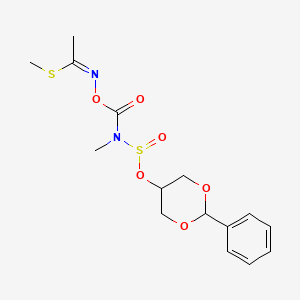
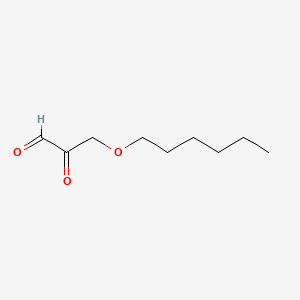


![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
